1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea
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Overview
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound characterized by the presence of a tetrazole ring, a difluorophenyl group, and an ethoxyphenyl group
Preparation Methods
The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.
Coupling with the Ethoxyphenyl Group: The final step involves the coupling of the tetrazole derivative with an ethoxyphenyl isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, where nucleophiles replace one or both fluorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and difluorophenyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea can be compared with similar compounds, such as:
1-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea: This compound has chlorine atoms instead of fluorine, which may affect its reactivity and binding properties.
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea: The presence of a methoxy group instead of an ethoxy group can influence its solubility and interaction with molecular targets.
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-hydroxyphenyl)urea: The hydroxy group introduces additional hydrogen bonding capabilities, potentially altering its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O2/c1-2-27-13-6-3-11(4-7-13)21-17(26)20-10-16-22-23-24-25(16)12-5-8-14(18)15(19)9-12/h3-9H,2,10H2,1H3,(H2,20,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMPKCKABYOPLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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